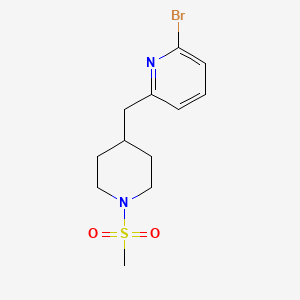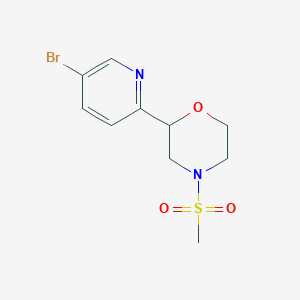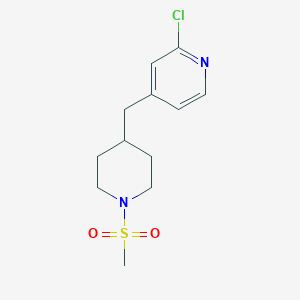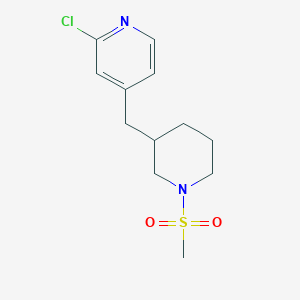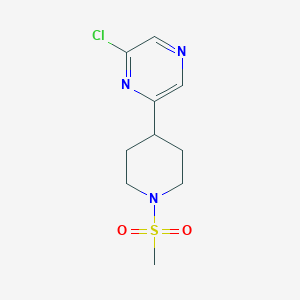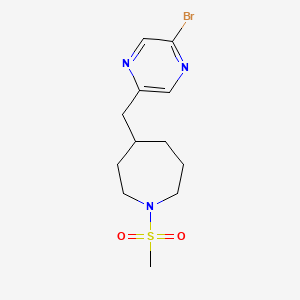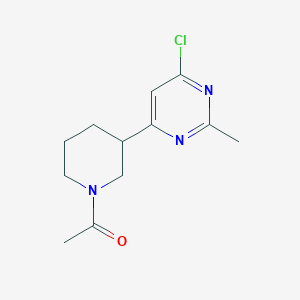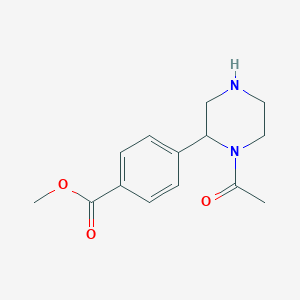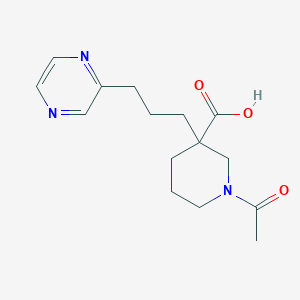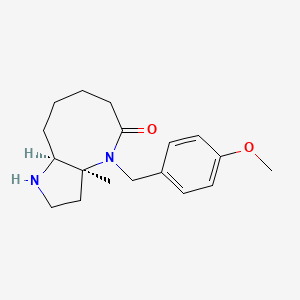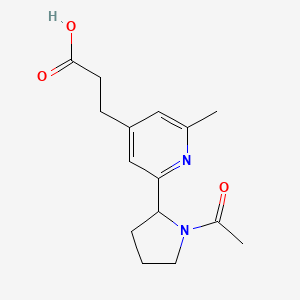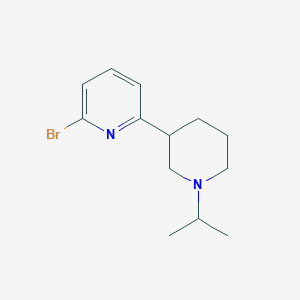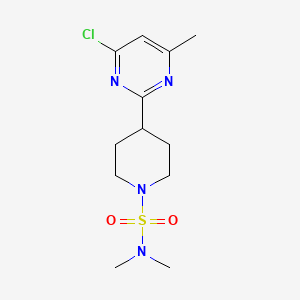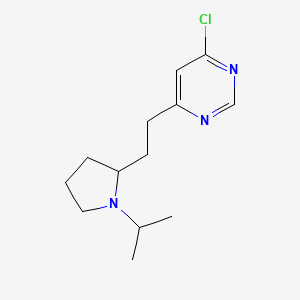
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
“1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C11H14ClN3O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” is defined by its molecular formula, C11H14ClN3O . The structure includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized using techniques like microwave irradiation, demonstrating the compound's adaptability to different synthesis methods, such as the reaction of piperidine with chloroacetophenone (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectral and Thermal Analysis : Studies include the use of spectroscopic characterization (IR, NMR, MS) and thermal stability analysis using techniques like TGA and DSC (Govindhan et al., 2017).
Biological and Pharmacological Studies
Cytotoxic Studies : The cytotoxicity of the synthesized compound has been evaluated, contributing to an understanding of its potential biological applications (Govindhan et al., 2017).
Antimicrobial Activity : Several derivatives have been tested for their antibacterial activity, highlighting the compound's potential in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Docking Studies : Docking studies help elucidate the interaction of these molecules with biological targets, essential for drug development processes (Govindhan et al., 2017).
Chemical Structure Analysis
Hirshfeld Surface Analysis : This method is used to analyze the intercontacts in the crystal structure of the compound, contributing to a deeper understanding of its chemical structure (Govindhan et al., 2017).
Structural Characterization : Detailed analysis of the molecular structure using techniques like X-ray crystallography provides insights into the compound's chemical properties (Govindhan et al., 2017).
Other Applications
Ethylene Reactivity : The compound's derivatives have been examined for their reactivity with ethylene, suggesting applications in chemical synthesis and industrial processes (Sun et al., 2007).
Catalytic Behavior : Its derivatives have shown potential as catalysts, especially in reactions involving ethylene (Sun et al., 2007).
Propriétés
IUPAC Name |
1-[2-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-5-3-2-4-10(15)9-6-13-7-11(12)14-9/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPLJNZKJNTQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



